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Compound of Interest

Compound Name: 5-Bromophthalide

Cat. No.: B015269 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

5-Bromophthalide, with the chemical formula C₈H₅BrO₂, is a brominated derivative of

phthalide that has emerged as a crucial and versatile building block in organic synthesis.[1][2]

[3] Its unique structure, featuring a reactive bromine atom on an aromatic ring and a lactone

moiety, allows for diverse functionalization, making it an excellent intermediate for constructing

complex molecular architectures.[1] This guide provides a comprehensive overview of 5-
Bromophthalide's applications, key reactions, and detailed experimental protocols,

highlighting its significance in pharmaceutical development, agrochemical research, and

material science.[1][2]

Physicochemical Properties
5-Bromophthalide is a white to off-white or light yellow crystalline solid.[2][4] Its key physical

and chemical properties are summarized below, providing essential data for its handling and

use in synthesis.
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Property Value Reference

IUPAC Name
5-bromo-3H-2-benzofuran-1-

one
[3]

CAS Number 64169-34-2 [5]

Molecular Formula C₈H₅BrO₂ [3][5]

Molecular Weight 213.03 g/mol [5]

Melting Point 162-166 °C [5]

Appearance
White to off-white crystalline

powder
[4]

Solubility
Slightly soluble in water,

soluble in organic solvents
[4]

Synthesis of 5-Bromophthalide
The strategic importance of 5-Bromophthalide has led to the development of several synthetic

routes. A common and effective laboratory-scale synthesis proceeds from phthalimide via

nitration, reduction of the nitro group, and a subsequent Sandmeyer reaction.[6] This multi-step

process provides a reliable pathway to the target molecule.[6] An alternative industrial

approach involves the selective reduction of 4-bromophthalic anhydride.[2][7]
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Synthesis of 5-Bromophthalide

Phthalimide

5-Nitrophthalimide

 Nitration
(HNO3, H2SO4)

5-Aminophthalide

 Reduction
(e.g., H2, Pd/C)

5-Bromophthalide

 Sandmeyer Reaction
(NaNO2, HBr, CuBr)

Click to download full resolution via product page

Diagram 1: Synthetic pathway to 5-Bromophthalide.

This protocol outlines the conversion of 5-aminophthalide to 5-bromophthalide.

Diazotization: 5-Aminophthalide is dissolved in an aqueous solution of hydrobromic acid

(HBr) and cooled to 0-5 °C.[6][8] An aqueous solution of sodium nitrite (NaNO₂) is added

dropwise while maintaining the low temperature to form the diazonium salt.[6][8] The molar

ratio of acid to amine to nitrite is crucial for efficient conversion.[8]

Bromination: The freshly prepared diazonium salt solution is then added to a solution of

copper(I) bromide (CuBr) in HBr.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b015269?utm_src=pdf-body-img
https://www.benchchem.com/product/b015269?utm_src=pdf-body
https://www.benchchem.com/product/b015269?utm_src=pdf-body
https://www.echemi.com/products/temppid160705004172-5-bromophthalide.html
https://patents.google.com/patent/CN1634906A/en
https://www.echemi.com/products/temppid160705004172-5-bromophthalide.html
https://patents.google.com/patent/CN1634906A/en
https://patents.google.com/patent/CN1634906A/en
https://www.echemi.com/products/temppid160705004172-5-bromophthalide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: The reaction mixture is warmed to room temperature and stirred until the evolution

of nitrogen gas ceases. The product is then extracted with an organic solvent (e.g., ethyl

acetate), washed, dried, and purified by recrystallization to yield 5-Bromophthalide.[6]

Core Reactivity and Synthetic Applications
The reactivity of 5-Bromophthalide is dominated by the carbon-bromine bond, making it an

ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are

foundational for creating new carbon-carbon and carbon-heteroatom bonds, enabling the

synthesis of a vast array of complex molecules.

Key Cross-Coupling Reactions

5-Bromophthalide

5-Aryl/Vinyl-phthalide

 Suzuki Coupling
(Pd catalyst, Base)

5-Alkenyl-phthalide

 Heck Coupling
(Pd catalyst, Base)

5-Alkynyl-phthalide

 Sonogashira Coupling
(Pd/Cu catalyst, Base)

Aryl/Vinyl Boronic Acid Alkene Terminal Alkyne

Click to download full resolution via product page

Diagram 2: Major cross-coupling reactions of 5-Bromophthalide.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling

an organohalide with an organoboron species.[9] This reaction is widely used to synthesize

biaryls and conjugated systems. For 5-Bromophthalide, this allows for the introduction of

various aryl or vinyl substituents at the 5-position.[10]
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Diagram 3: Catalytic cycle of the Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
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Entry
Boronic
Acid

Catalyst
(mol%)

Base Solvent Temp (°C) Yield (%)

1
Phenylboro

nic acid

Pd(dppf)Cl

₂ (3)
K₂CO₃ DME/H₂O 80 Good

2

2-

Thiophene

boronic

acid

Pd(dppf)Cl

₂ (5)
K₂CO₃

Dioxane/H₂

O
90 Good

3
Vinylboroni

c acid

Pd(PPh₃)₄

(3)
Na₂CO₃

Toluene/Et

OH/H₂O
100

Moderate-

Good

4

N-Boc-2-

pyrroleboro

nic acid

Pd(dppf)Cl

₂ (5)
K₂CO₃

Dimethoxy

ethane
85 Good

Data compiled from representative procedures for aryl bromides.[10][11][12]

Reaction Setup: A reaction vessel is charged with 5-Bromophthalide (1.0 eq.), the

corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3-5

mol%), and a base like potassium carbonate (2.0-3.0 eq.).[10]

Solvent and Reaction: A degassed solvent mixture (e.g., dioxane/water or DME/water) is

added, and the mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-

100 °C for several hours until TLC or GC-MS analysis indicates completion.[11]

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an

organic solvent. The combined organic layers are washed, dried, and concentrated. The

crude product is purified by column chromatography.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with

high trans selectivity.[13][14] This reaction is invaluable for extending carbon chains and

creating complex olefinic structures from 5-Bromophthalide.

Table 2: Representative Conditions for Heck Coupling of Aryl Bromides
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Entry Alkene
Catalyst
(mol%)

Base Solvent Temp (°C) Yield (%)

1 Styrene

Pd(OAc)₂

(1) / PPh₃

(2)

Et₃N DMF 100-130 High

2
n-Butyl

acrylate

Pd(OAc)₂

(0.5)
K₂CO₃ NMP 140 High

3
Pent-4-en-

2-ol

[Pd(η³-

C₃H₅)Cl]₂

(0.01)

K₃PO₄ Dioxane 120
Moderate-

High

4 Styrene

Pd(II)-

complex

(1)

Et₃N DMF 130 High

Data compiled from representative procedures for aryl bromides.[13][15][16]

Reaction Setup: In a flask, 5-Bromophthalide (1.0 eq.), the alkene (1.5 eq.), a palladium

source like Pd(OAc)₂ (1-2 mol%), a phosphine ligand (if required), and a base (e.g.,

triethylamine or potassium carbonate, 2-3 eq.) are combined.[15]

Solvent and Reaction: A polar aprotic solvent such as DMF or NMP is added. The mixture is

degassed and heated under an inert atmosphere at 100-140 °C for 4-24 hours.[15]

Work-up: The reaction is cooled, filtered to remove inorganic salts, and the solvent is

removed under reduced pressure. The residue is partitioned between water and an organic

solvent. The organic layer is washed, dried, and concentrated, followed by purification via

chromatography.

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a

terminal alkyne, catalyzed by a combination of palladium and copper salts.[17] This reaction is

the premier method for synthesizing aryl alkynes, which are versatile intermediates for further

transformations.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
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Entry Alkyne
Catalyst
(mol%)

Co-
catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Phenylac

etylene

PdCl₂(PP

h₃)₂ (2)
CuI (1) Et₃N THF 65 High

2 1-Octyne
Pd(PPh₃)

₄ (3)
CuI (5)

Diisoprop

ylamine
DMF 80 High

3

Trimethyl

silylacetyl

ene

PdCl₂(PP

h₃)₂ (5)
CuI (10) Et₃N DMF 80-90 High

4
Phenylac

etylene

PdCl₂(PP

h₃)₂ (2)
CuI (1) Et₃N Toluene 70 Good

Data compiled from representative procedures for aryl bromides.[18][19][20][21]

Reaction Setup: Under an inert atmosphere, a flask is charged with 5-Bromophthalide (1.0

eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as

CuI (1-10 mol%).[19]

Solvent and Reagents: A suitable solvent (e.g., THF or DMF) is added, followed by an amine

base (e.g., triethylamine, >2 eq.) and the terminal alkyne (1.2 eq.).[19][20]

Reaction: The mixture is stirred at a temperature ranging from room temperature to 90 °C

until the starting material is consumed.[20]

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is

dissolved in an appropriate organic solvent, washed with water and brine, dried, and purified

by column chromatography.

Applications in the Synthesis of Bioactive
Molecules
5-Bromophthalide is not merely an academic curiosity; it is a pivotal intermediate in the

synthesis of high-value molecules, particularly in the pharmaceutical industry.[1][2]
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Antidepressants: It is a well-established key precursor in the industrial synthesis of the

selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer,

Escitalopram.[2] The synthesis involves a Grignard reaction followed by further

functionalization.

Agrochemicals: The phthalide scaffold and its derivatives are explored in the development of

novel herbicides and fungicides.[2]

Material Science: The unique electronic properties of functionalized phthalides make them

suitable for research into advanced materials, including organic light-emitting diodes

(OLEDs) and organic semiconductors.[1][2][22]

Conclusion
5-Bromophthalide is a powerful and versatile building block in organic synthesis. Its capacity

to undergo a wide range of transformations, most notably palladium-catalyzed cross-coupling

reactions, provides synthetic chemists with a reliable tool for constructing complex molecular

frameworks. Its proven utility in the synthesis of blockbuster pharmaceuticals underscores its

industrial relevance. As the demand for novel bioactive compounds and advanced materials

continues to grow, the strategic application of 5-Bromophthalide is poised to play an even

more significant role in driving innovation across the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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